REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12](Cl)=[C:11]([C:14](=[N:22][OH:23])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=[O:7].[H-].[Na+].Cl>C1C=CC=CC=1.CN(C)C=O>[Cl:1][C:2]1[C:12]2[O:23][N:22]=[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:11]=2[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
2,3-dichloro-4-(2-fluorobenzohydroximoyl)phenoxyacetic acid
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC(=C1Cl)C(C1=C(C=CC=C1)F)=NO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool there
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The benzene is evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=2C(=NOC21)C2=C(C=CC=C2)F)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |